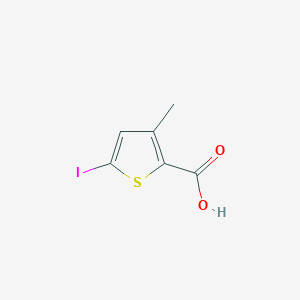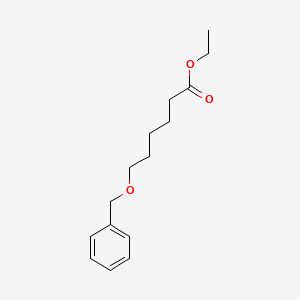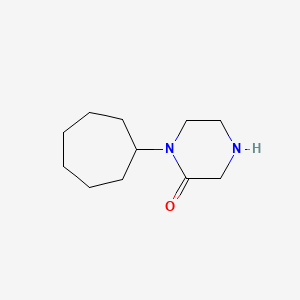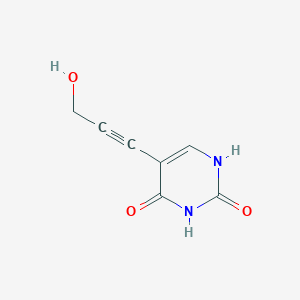
(2-Methyl-4-nitrophenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)phosphonic acid typically involves the reaction of 2-methyl-4-nitrophenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-4-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used under basic conditions.
Major Products:
Reduction of the nitro group: Produces (2-Methyl-4-aminophenyl)phosphonic acid.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2-Methyl-4-nitrophenyl)phosphonic acid is used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its structural similarity to natural phosphates allows it to interact with biological systems in unique ways .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .
Mécanisme D'action
The mechanism of action of (2-Methyl-4-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or metal ions. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the compound can form stable complexes with metal ions, which can be utilized in various industrial applications .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenylphosphonic acid
- 2-Methylphenylphosphonic acid
- 4-Methylphenylphosphonic acid
Comparison: (2-Methyl-4-nitrophenyl)phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H8NO5P |
|---|---|
Poids moléculaire |
217.12 g/mol |
Nom IUPAC |
(2-methyl-4-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
Clé InChI |
NKVDWVIMDKLENB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


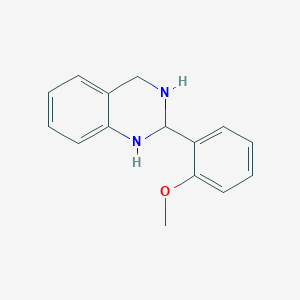
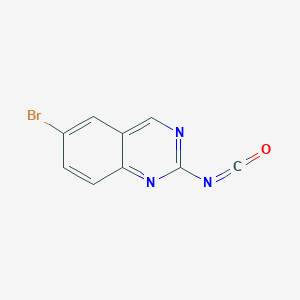


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
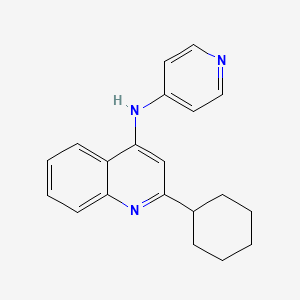
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)


